Cas no 2221-95-6 (Phenanthrene,tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1S,4aS,4bS,7S,8aS,10aS)-)

2221-95-6 structure
Nome del prodotto:Phenanthrene,tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1S,4aS,4bS,7S,8aS,10aS)-
Phenanthrene,tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1S,4aS,4bS,7S,8aS,10aS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenanthrene,tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1S,4aS,4bS,7S,8aS,10aS)-
- (2S,4aS,4bS,8S,8aS,10aS)-4b,8-dimethyl-2-propan-2-yl-2,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydro-1H-phenanthrene
- Fichtelite
- 18-Nor-abietan,Fichtelit
- 18-Norabietane
- Fichtelite500µg
- UNII-24ST878V9I
- (1S,4aS,4bS,7S,8aS,10aS)-7-Isopropyl-1,4a-dimethyltetradecahydrophenanthrene
- (1S,4AS,4BS,7S,8AS,10AS)-1,4A-DIMETHYL-7-(PROPAN-2-YL)-TETRADECAHYDROPHENANTHRENE
- PHENANTHRENE, TETRADECAHYDRO-1,4A-DIMETHYL-7-(1-METHYLETHYL)-, (1S-(1.ALPHA.,4A.ALPHA.,4B.BETA.,7.BETA.,8A.ALPHA.,10A.BETA.))-
- Phenanthrene, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1S-(1alpha,4aalpha,4bbeta,7beta,8aalpha,10abeta))-
- Phenanthrene, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1S-(1.alpha.,4a.alpha.,4b.beta.,7.beta.,8a.alpha.,10a.beta.)]-
- Fichtelit
- HTNCYKZTYXSRHL-DYKIIFRCSA-N
- Phenanthrene, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1S,4aS,4bS,7S,8aS,10aS)-
- DTXSID70176761
- Q4553717
- 2221-95-6
- FICHTELITE [MI]
- 24ST878V9I
-
- Inchi: InChI=1S/C19H34/c1-13(2)15-7-10-18-16(12-15)8-9-17-14(3)6-5-11-19(17,18)4/h13-18H,5-12H2,1-4H3
- Chiave InChI: HTNCYKZTYXSRHL-UHFFFAOYSA-N
- Sorrisi: CC(C1CCC2C3(CCCC(C)C3CCC2C1)C)C
Proprietà calcolate
- Massa esatta: 262.26600
- Massa monoisotopica: 262.266051085g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 19
- Conta legami ruotabili: 1
- Complessità: 318
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 0Ų
- XLogP3: 7.7
Proprietà sperimentali
- Densità: d422 0.9380
- Punto di fusione: 45-46°
- Punto di ebollizione: bp43 235-236°
- Indice di rifrazione: nD20 1.5052
- PSA: 0.00000
- LogP: 5.91120
- Rotazione specifica: D +19°
Phenanthrene,tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1S,4aS,4bS,7S,8aS,10aS)- Letteratura correlata
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
4. Book reviews
2221-95-6 (Phenanthrene,tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1S,4aS,4bS,7S,8aS,10aS)-) Prodotti correlati
- 10281-53-5(Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)-)
- 16207-81-1(1,2 Dimethyl Adamantane (Mixture of Disastereomers))
- 1687-34-9(1-Ethyl-3-methyladamantane)
- 702-79-4(1,3-Dimethyladamantane)
- 707-35-7(1,3,5-Trimethyladamantane)
- 768-91-2(1-Methyl Adamantane)
- 473-55-2(Pinane(endo+exo))
- 17161-33-0(Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl-)
- 6876-13-7(cis-Pinane)
- 74273-47-5(methyl 2-amino-2-(4-methoxyphenyl)acetate)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
